Cas no 2171574-67-5 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(6-methylthian-3-yl)carbamoylbutanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(6-methylthian-3-yl)carbamoylbutanoic acid structure
2171574-67-5 structure
Product name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(6-methylthian-3-yl)carbamoylbutanoic acid
CAS No:2171574-67-5
MF:C27H32N2O5S
Molecular Weight:496.618386268616
CID:5796513
PubChem ID:165825580

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(6-methylthian-3-yl)carbamoylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(6-methylthian-3-yl)carbamoylbutanoic acid
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(6-methylthian-3-yl)carbamoyl]butanoic acid
    • EN300-1526363
    • 2171574-67-5
    • インチ: 1S/C27H32N2O5S/c1-17-11-12-18(16-35-17)29(2)26(32)24(13-14-25(30)31)28-27(33)34-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24H,11-16H2,1-2H3,(H,28,33)(H,30,31)
    • InChIKey: YMQRQRYFVFUKSP-UHFFFAOYSA-N
    • SMILES: S1CC(CCC1C)N(C)C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • 精确分子量: 496.20319330g/mol
  • 同位素质量: 496.20319330g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 742
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 121Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(6-methylthian-3-yl)carbamoylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1526363-0.25g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(6-methylthian-3-yl)carbamoyl]butanoic acid
2171574-67-5
0.25g
$3099.0 2023-06-05
Enamine
EN300-1526363-0.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(6-methylthian-3-yl)carbamoyl]butanoic acid
2171574-67-5
0.5g
$3233.0 2023-06-05
Enamine
EN300-1526363-10000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(6-methylthian-3-yl)carbamoyl]butanoic acid
2171574-67-5
10000mg
$14487.0 2023-09-26
Enamine
EN300-1526363-5.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(6-methylthian-3-yl)carbamoyl]butanoic acid
2171574-67-5
5g
$9769.0 2023-06-05
Enamine
EN300-1526363-1.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(6-methylthian-3-yl)carbamoyl]butanoic acid
2171574-67-5
1g
$3368.0 2023-06-05
Enamine
EN300-1526363-0.1g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(6-methylthian-3-yl)carbamoyl]butanoic acid
2171574-67-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1526363-1000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(6-methylthian-3-yl)carbamoyl]butanoic acid
2171574-67-5
1000mg
$3368.0 2023-09-26
Enamine
EN300-1526363-0.05g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(6-methylthian-3-yl)carbamoyl]butanoic acid
2171574-67-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1526363-500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(6-methylthian-3-yl)carbamoyl]butanoic acid
2171574-67-5
500mg
$3233.0 2023-09-26
Enamine
EN300-1526363-50mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(6-methylthian-3-yl)carbamoyl]butanoic acid
2171574-67-5
50mg
$2829.0 2023-09-26

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(6-methylthian-3-yl)carbamoylbutanoic acid 関連文献

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(6-methylthian-3-yl)carbamoylbutanoic acidに関する追加情報

Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(6-methylthian-3-yl)carbamoylbutanoic Acid (CAS No. 2171574-67-5)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(6-methylthian-3-yl)carbamoylbutanoic acid, with the CAS number 2171574-67-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a fluorene moiety, a methoxycarbonyl group, and a thiazole ring. The presence of these functional groups imparts unique chemical properties and biological activities, making it a promising candidate for various therapeutic applications.

The fluorene moiety, a prominent feature of this compound, is known for its stability and fluorescence properties. These characteristics have made fluorene derivatives valuable in the development of fluorescent probes and sensors. In recent years, researchers have been exploring the potential of fluorene-based compounds in drug design, particularly in the context of photodynamic therapy and bioimaging. The methoxycarbonyl group in the molecule further enhances its reactivity, allowing for various chemical modifications that can tailor its biological activity.

The methylthiazole component of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(6-methylthian-3-yl)carbamoylbutanoic acid adds another layer of complexity to its structure. Thiazole derivatives are well-documented for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a methylthiazole ring into this compound suggests that it may exhibit similar biological effects, although further research is needed to fully elucidate its mechanisms of action.

The overall structure of this compound also includes an amino group and a carboxylic acid moiety. These functional groups are commonly found in many bioactive molecules and contribute to the compound's solubility and interactions with biological targets. The amino group can participate in hydrogen bonding, while the carboxylic acid can act as both an acid and a base, depending on the pH environment. This dual functionality makes it particularly interesting for drug development, as it can be tailored to interact with specific biological pathways.

In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their potential therapeutic applications. Carbamates are known for their ability to inhibit enzymes and receptors involved in various disease pathways. The presence of a carbamate group in 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(6-methylthian-3-yl)carbamoylbutanoic acid suggests that it may have inhibitory effects on certain enzymes or receptors, which could be exploited for therapeutic purposes.

One area where this compound shows promise is in the field of oncology. Cancer research has identified several enzymes and signaling pathways that are aberrantly activated in tumor cells. Inhibiting these pathways has become a key strategy in cancer therapy. The structural features of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(6-methylthian-3-yl)carbamoylbutanoic acid make it a potential candidate for developing novel anticancer agents. Specifically, the combination of fluorene, methylthiazole, and carbamate functionalities could provide multiple points of interaction with cancer-related targets.

Another potential application of this compound is in the treatment of inflammatory diseases. Chronic inflammation is associated with various pathological conditions, including arthritis, cardiovascular disease, and autoimmune disorders. Developing inhibitors that target key inflammatory pathways has been a major focus in drug discovery. The unique structure of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(6-methylthian-3-yl)carbamoylbutanoic acid suggests that it may have anti-inflammatory properties by modulating inflammatory mediators or signaling pathways.

In addition to its therapeutic potential, this compound also has implications in biochemical research. Its complex structure provides researchers with a valuable tool for studying enzyme mechanisms and interactions. By using this compound as a substrate or inhibitor, scientists can gain insights into how enzymes function at the molecular level. This information can be crucial for designing more effective drugs or understanding disease mechanisms.

The synthesis of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(6-methylthian-3-y1)carbamoylbutanoic acid is another area where researchers have made significant advancements. The synthesis involves multiple steps, including functional group transformations and protection-deprotection strategies. These synthetic methodologies provide valuable insights into organic chemistry techniques and can be adapted for other complex molecules.

In conclusion, 4-{((9H-fluorenine}-mehoxy carbonylamino)-4-mehty-(6-mehtlhiane}-3-y1)carbomoylibutanoic acid (CAS No.2171574675) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive candidate for drug design targeting various diseases such as cancer and inflammatory disorders. Further research is needed to fully understand its biological activities and mechanisms of action.

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